molecular formula C11H17N5O3 B14581656 N'-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide

N'-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide

Cat. No.: B14581656
M. Wt: 267.28 g/mol
InChI Key: IGCOZJNAOITMFO-UHFFFAOYSA-N
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Description

N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a hydroxy group, a morpholin-4-ylethoxy group, and a carboximidamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.

    Substitution Reactions: The hydroxy group and the morpholin-4-ylethoxy group are introduced through nucleophilic substitution reactions.

    Introduction of the Carboximidamide Group: This step involves the reaction of the intermediate compound with suitable reagents to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The morpholin-4-ylethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the morpholin-4-ylethoxy group play crucial roles in binding to active sites, while the carboximidamide group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

N'-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide

InChI

InChI=1S/C11H17N5O3/c12-11(15-17)9-7-13-8-10(14-9)19-6-3-16-1-4-18-5-2-16/h7-8,17H,1-6H2,(H2,12,15)

InChI Key

IGCOZJNAOITMFO-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CCOC2=NC(=CN=C2)/C(=N/O)/N

Canonical SMILES

C1COCCN1CCOC2=NC(=CN=C2)C(=NO)N

Origin of Product

United States

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